9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one
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Overview
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine and is known for its significant role in various biological processes. This compound is often referred to as 2’-deoxyguanosine in scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by the formation of the glycosidic bond between the sugar moiety and the purine base. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis, thereby inhibiting viral replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with a similar structure.
Acyclovir: An antiviral drug that is a synthetic analog of guanosine.
Ribavirin: Another antiviral compound with structural similarities.
Uniqueness
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: is unique due to its specific configuration and the presence of both hydroxyl and amino groups, which contribute to its biological activity and versatility in chemical reactions .
Properties
Molecular Formula |
C18H21N5O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c24-7-11(10-4-2-1-3-5-10)20-18-21-16-15(17(27)22-18)19-9-23(16)14-6-12(26)13(8-25)28-14/h1-5,9,11-14,24-26H,6-8H2,(H2,20,21,22,27)/t11?,12-,13+,14+/m0/s1 |
InChI Key |
OATDVDXNQAULDQ-CKISJDIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(CO)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(CO)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
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